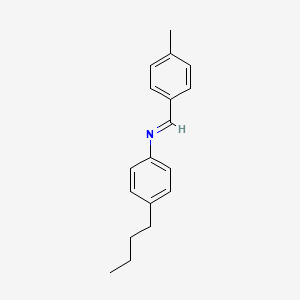

p-Methylbenzylidene p-butylaniline

Übersicht

Beschreibung

P-Methylbenzylidene p-butylaniline (MBBA) is an organic compound commonly used in scientific research. It is a colorless, crystalline solid that is soluble in organic solvents. MBBA is often used as a model compound for studying the properties of other compounds in the same family. In addition, it has been used to study the effects of various chemicals on the environment, as well as for the production of pharmaceuticals and other consumer products.

Wissenschaftliche Forschungsanwendungen

Liquid Crystal Research

Research on p-Methylbenzylidene p-butylaniline (MBA) primarily focuses on its applications in liquid crystal technology. In a study by Alms, Gierke, and Flygare (1974), structural analogs of MBA, including p-methylbenzylidene-n-butylaniline itself, were synthesized and analyzed for their orientational pair correlations (OPC) using light scattering techniques. This research enhances our understanding of the orientational order in liquid crystals composed of anisometric molecules like MBA (Alms, Gierke, & Flygare, 1974).

Magnetic and Electric Field Effects

Another significant area of investigation is the effect of magnetic and electric fields on the molecular alignment in the nematic phase of compounds related to MBA. Rao et al. (1985, 1986) conducted studies on N-(p-n-pentyloxybenzylidene) p-n-butylaniline (PBBA) and N-(p-n-butoxybenzylidene)p-n-butylaniline (BBBA), measuring dielectric constants and discussing the relative effectiveness of electric and magnetic fields in the nematic phase of these materials. These studies provide insights into the molecular alignment under external fields in liquid crystals related to MBA (Rao et al., 1985), (Rao et al., 1986).

Phase Transition and Dynamics

MBA's properties are also studied in the context of phase transitions and dynamics. For instance, Decressain et al. (1998) investigated the polymorphism and dynamics of MBBA (a closely related compound) using NMR experiments. This study reveals insights into the phase diagram and dynamics, including the behavior of molecular groups during various phase transitions, which can be extrapolated to understand similar behaviors in MBA (Decressain et al., 1998).

Liquid Crystalline Properties

Jin et al. (1990) synthesized compounds consisting of a Schiff base type mesogen and a dyad type aromatic ester structure interconnected through a central hexamethylene spacer, which includes MBA. This study focused on thermal behavior and liquid crystallinity, contributing to the broader understanding of MBA's liquid crystalline properties (Jin et al., 1990).

Eigenschaften

IUPAC Name |

N-(4-butylphenyl)-1-(4-methylphenyl)methanimine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N/c1-3-4-5-16-10-12-18(13-11-16)19-14-17-8-6-15(2)7-9-17/h6-14H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCHFMTRVJWKQAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)N=CC2=CC=C(C=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201203005 | |

| Record name | [N(E)]-4-Butyl-N-[(4-methylphenyl)methylene]benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201203005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

p-Methylbenzylidene p-butylaniline | |

CAS RN |

38549-81-4 | |

| Record name | Benzenamine, 4-butyl-N-((4-methylphenyl)methylene)-, (N(E))- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038549814 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, 4-butyl-N-[(4-methylphenyl)methylene]-, [N(E)]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | [N(E)]-4-Butyl-N-[(4-methylphenyl)methylene]benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201203005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-hydroxy-4-[[2-methoxy-5-methyl-4-[(methylamino)sulphonyl]phenyl]azo]naphthalene-2-carboxamide](/img/structure/B1360153.png)

![2,4-Bis(tert-butyl)-6-[(2-nitrophenyl)azo]phenol](/img/structure/B1360156.png)